3-Amino-2-isobutoxybenzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
3-amino-2-(2-methylpropoxy)benzoic acid |
InChI |
InChI=1S/C11H15NO3/c1-7(2)6-15-10-8(11(13)14)4-3-5-9(10)12/h3-5,7H,6,12H2,1-2H3,(H,13,14) |
InChI Key |
FUBYYCSXUHQEDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=CC=C1N)C(=O)O |
Origin of Product |
United States |
Reaction Chemistry and Derivatization Studies of 3 Amino 2 Isobutoxybenzoic Acid
Functionalization of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile handle for derivatization, most commonly through conversion to esters or amides. nih.gov Esterification can be achieved by reacting 3-Amino-2-isobutoxybenzoic acid with an alcohol in the presence of an acid catalyst. nih.gov
Amide formation, a key reaction in the synthesis of many biologically active molecules, can be accomplished by activating the carboxylic acid followed by reaction with a primary or secondary amine. organic-chemistry.org Common activating agents include thionyl chloride to form an acyl chloride, or coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or boric acid derivatives such as B(OCH₂CF₃)₃. wikipedia.org The latter has been shown to be effective for the direct amidation of various carboxylic acids with a broad range of amines. wikipedia.org
Table 1: Potential Products from Carboxylic Acid Functionalization
| Reagent | Product Type | Illustrative Product Name |
|---|---|---|
| Methanol / H⁺ | Ester | Methyl 3-amino-2-isobutoxybenzoate |
| SOCl₂, then Benzylamine | Amide | N-Benzyl-3-amino-2-isobutoxybenzamide |
Reactions at the Aromatic Amino Group
The nucleophilic aromatic amino group is another key site for functionalization, readily undergoing reactions such as acylation and condensation with carbonyl compounds.
The amino group of this compound can be acylated by reacting it with acyl chlorides or anhydrides to form new amide derivatives. nih.gov This reaction is typically performed under basic conditions to neutralize the acid byproduct. The reactivity of the amino group allows for the introduction of a wide variety of acyl groups, thereby modifying the properties of the parent molecule. Studies on other aminobenzoic acids have shown that derivatives can be synthesized by adding aromatic halides to a solution of the aminobenzoic acid in pyridine (B92270). organic-chemistry.org
Table 2: Potential Amide Derivatives from Amino Group Acylation
| Acylating Agent | Product Name |
|---|---|
| Acetyl chloride | 3-Acetamido-2-isobutoxybenzoic acid |
| Benzoyl chloride | 3-(Benzoylamino)-2-isobutoxybenzoic acid |
Formation of Imines and Schiff Bases
The primary aromatic amine can condense with aldehydes or ketones to form imines, commonly known as Schiff bases. libretexts.org This reversible reaction is typically catalyzed by an acid or base and often involves heating to remove the water formed. libretexts.orgnih.gov The formation of Schiff bases from various aminobenzoic acids and aldehydes has been widely reported. openstax.orgwikipedia.orgscirp.org These reactions introduce a C=N double bond, which can be a key structural motif in various biologically active compounds or can serve as an intermediate for further transformations, such as reduction to a secondary amine.
Table 3: Potential Schiff Bases from Condensation Reactions
| Carbonyl Compound | Product Name |
|---|---|
| Benzaldehyde | 2-Isobutoxy-3-((E)-benzylideneamino)benzoic acid |
| Salicylaldehyde | 3-(((E)-2-Hydroxybenzylidene)amino)-2-isobutoxybenzoic acid |
Chemical Transformations Involving the Isobutoxy Substituent
The isobutoxy group, an ether linkage, is generally stable and unreactive towards many reagents. openstax.org However, it can be cleaved under harsh acidic conditions, typically with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.orgtransformationtutoring.com Cleavage of an aryl alkyl ether, such as this compound, would be expected to yield a phenol (B47542) and an alkyl halide. libretexts.orglibretexts.org In this specific case, the reaction would likely produce 3-amino-2-hydroxybenzoic acid and isobutyl iodide or bromide. The cleavage occurs because the acid protonates the ether oxygen, making the isobutyl group a better leaving group, which is then displaced by the halide nucleophile via an Sₙ2 mechanism. openstax.orglibretexts.org
Exploration of Multi-Component Reactions for Scaffold Diversification
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. The bifunctional nature of this compound, containing both an amine and a carboxylic acid, makes it an ideal candidate for certain MCRs, such as the Ugi reaction. wikipedia.orgillinois.edu
The Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org In a hypothetical Ugi reaction, this compound could serve as both the amine and the carboxylic acid component in an intramolecular sense, or as one of the components in an intermolecular reaction. For instance, reacting it with an aldehyde (e.g., formaldehyde), an isocyanide (e.g., tert-butyl isocyanide), and an external amine or carboxylic acid could lead to complex peptidomimetic structures. The ability to vary each of the four components allows for the rapid generation of a library of diverse molecular scaffolds. nih.govwikipedia.org
Similarly, the Passerini reaction, which involves an aldehyde, a carboxylic acid, and an isocyanide, could potentially utilize this compound as the carboxylic acid component to generate α-acyloxy amides. organic-chemistry.orgwikipedia.orgorganicreactions.org
Regioselective and Stereoselective Reaction Pathways
Regioselectivity refers to the preference for reaction at one functional group or position over another. wikipedia.org In this compound, the primary sites for reaction are the carboxylic acid and the amino group.
N- vs. O-Acylation: In acylation reactions, the amino group is significantly more nucleophilic than the carboxylate anion or the hydroxyl group of the carboxylic acid. Therefore, acylation will regioselectively occur at the nitrogen atom under most conditions. Selective esterification or amidation at the carboxyl group is typically achieved by first activating the carboxyl group, as described in section 3.1.
Aromatic Substitution: The substituents on the benzene (B151609) ring (amino, isobutoxy, and carboxyl) direct the position of any potential electrophilic aromatic substitution reactions. Both the amino and isobutoxy groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The combined effect would likely direct incoming electrophiles to the C4 and C6 positions, though steric hindrance from the adjacent isobutoxy group might influence the outcome.
Stereoselectivity becomes relevant when a new chiral center is created. Since this compound is achiral, forming an enantiomerically enriched product requires the use of chiral reagents, catalysts, or auxiliaries. For example, the reduction of a Schiff base derived from this molecule (as described in 3.2.2) using a chiral reducing agent could produce a chiral secondary amine. Similarly, stereoselective synthesis of related amino acids has been achieved via methods like the regiospecific ring-opening of epoxy acids. numberanalytics.com
Applications in Advanced Molecular Design and Materials Science
Role as an Organic Building Block for Modular Assembly
In the realm of nanotechnology and materials science, the concept of molecular building blocks—discrete molecules designed to connect in predictable ways—is paramount. researchgate.net 3-Amino-2-isobutoxybenzoic acid serves as an exemplary organic building block due to the distinct reactivity of its functional groups, which allows for controlled, stepwise assembly of complex structures. The amino group and the carboxylic acid provide sites for covalent bond formation, such as amide linkages, while the isobutoxy group modulates solubility and steric properties.
The amphiphilic nature of this compound, possessing both hydrophobic (isobutoxy group, aromatic ring) and hydrophilic (amino and carboxyl groups) regions, makes it a candidate for the bottom-up construction of nanostructures through self-assembly. This strategy is part of a growing trend to use drug-like molecules as integral structural components of nanomedicines, creating self-delivering systems with high drug loading. nih.gov By manipulating conditions such as solvent and pH, molecules with such properties can be induced to form well-defined morphologies like nanospheres or nanofibers. nih.gov The precise architecture allows for the creation of supramolecular nanomedicines where the therapeutic agent itself is the primary constituent of the nanoparticle, a significant advantage over traditional polymer-drug conjugates. nih.gov
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions to form larger, functional systems. nih.gov The functional groups on this compound can participate in hydrogen bonding and other non-covalent interactions, enabling its integration into complex supramolecular assemblies.
Furthermore, it is a suitable candidate for use as an organic linker or "strut" in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are highly ordered, crystalline materials constructed from metal ions or clusters connected by organic ligands. dtic.mil The carboxylic acid group of this compound can coordinate with metal centers, while the amino group can be used to further functionalize the pores of the resulting framework or to modulate its electronic properties. The strategic selection of organic linkers is crucial for dictating the topology, porosity, and function of the final MOF material. nih.gov
| Assembly Type | Key Interactions | Potential Application |
| Nanoparticles | Hydrophobic interactions, Hydrogen bonding | Self-delivering drug systems |
| Supramolecular Gels | π-π stacking, Hydrogen bonding | Stimuli-responsive materials |
| Metal-Organic Frameworks | Coordinative bonding (metal-carboxylate) | Gas storage, Catalysis, Sensing |
Precursor in the Synthesis of Peptidomimetics and Foldamers
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. nih.gov Foldamers are non-natural oligomers that adopt specific, folded conformations akin to protein secondary structures. nih.gov Aromatic cyclic β-amino acids, a class to which this compound belongs, are valuable building blocks for inducing unique folding patterns in peptide chains. nih.gov
A significant challenge in drug discovery is disrupting protein-protein interactions (PPIs), which are often mediated by large surface areas, frequently involving an α-helix from one protein docking into a hydrophobic pocket on another. nih.gov Small molecules that can mimic the spatial arrangement of key amino acid side chains on one face of an α-helix are highly sought after as PPI inhibitors. nih.govnih.gov Scaffolds based on substituted aminobenzoic acids can be used to project side chains in a manner that mimics the i, i+4, and i+7 residue spacing of an α-helix. The design of this compound provides a rigid backbone onto which functionalities mimicking key amino acid residues can be appended.
A well-studied example of such a PPI is the interaction between the p53 tumor suppressor and its negative regulator, MDM2. The p53 α-helix binds to a hydrophobic pocket on MDM2 via three key residues: Phenylalanine, Tryptophan, and Leucine. nih.gov A peptidomimetic built from a scaffold like this compound could be designed to present chemical groups that emulate these side chains, thereby acting as a competitive inhibitor of the p53-MDM2 interaction.
| Mimicked Residue | Key Interaction | Potential Mimicking Group on Scaffold |
| Phenylalanine (Phe) | Hydrophobic | Benzyl (B1604629) group |
| Tryptophan (Trp) | Hydrophobic, π-stacking | Indolyl group |
| Leucine (Leu) | Hydrophobic | Isobutyl group |
The development of small-molecule modulators of PPIs is a major goal in chemical biology and medicine. nih.gov Strategies for achieving this modulation include competitive inhibition and stabilization of protein complexes. Peptidomimetics derived from precursors like this compound are central to these strategies.
One advanced strategy involves targeted covalent modification, where the small molecule not only binds to the target but also forms a covalent bond with a nearby amino acid residue, providing enhanced potency and duration of action. nih.gov Another approach is the use of photocatalyst-mediated strategies to label nearby proteins in a defined microenvironment, which can help in identifying and profiling PPIs in living cells. nih.gov Furthermore, heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) can be designed to bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein. nih.gov The versatility of the this compound scaffold allows for its potential incorporation into such complex molecular constructs.
Contribution to Heterocyclic Chemistry via Amino Acid Derivatives
Amino acids are fundamental precursors for the synthesis of a vast array of heterocyclic compounds, which are core structures in many pharmaceuticals. routledge.comtaylorfrancis.com The presence of both an amino group and a carboxylic acid group on the same molecule allows for intramolecular cyclization reactions or for serving as a difunctional component in multicomponent reactions to build heterocyclic rings.
Derivatives of this compound can be used to synthesize various heterocycles. For example, reaction with phosgene (B1210022) or its equivalents could lead to the formation of isatoic anhydride (B1165640) derivatives, which are themselves versatile intermediates. The amino group can act as a nucleophile to participate in ring-forming reactions to create nitrogen-containing heterocycles. The presence of a β-amino acid motif within a heterocyclic core is a common feature in many pharmacologically active compounds, including antiviral, anti-inflammatory, and antibacterial agents. nih.govnih.gov Considering aminobenzoic acids as a class of compounds that can generate these motifs opens new avenues for their application as precursors for novel drugs. nih.gov The synthesis of precursor amino acids is a critical step for the preparation of labeled peptides for research purposes. rsc.org
| Heterocyclic System | Potential Synthetic Precursor | Biological Relevance |
| Quinazolinones | Anthranilic acid derivatives | Sedative, Anticonvulsant |
| Benzodiazepines | 2-Aminobenzophenone derivatives | Anxiolytic, Anticonvulsant |
| Acridoines | N-Phenylanthranilic acid | Antiseptic, Antimalarial |
Synthons for Asymmetric Synthesis of Heterocyclic Systems
In the field of asymmetric synthesis, where the three-dimensional arrangement of atoms is crucial, building blocks known as synthons are fundamental. There is a significant body of research on the use of substituted aminobenzoic acids, such as aminobenzoates, as precursors for creating complex heterocyclic structures. For instance, the general class of 3- and 2-alkoxy-4-aminobenzoate compounds has been successfully used in the synthesis of substituted benzo[d]thiazoles. nih.gov This established pathway highlights the potential of alkoxy-substituted aminobenzoic acids to serve as foundational synthons for building diverse heterocyclic systems, which are prevalent in pharmaceuticals and functional materials.
Chiral Building Blocks in Natural Product Synthesis Analogs
Natural products are a primary source of inspiration for drug discovery, and the synthesis of their analogs is a key strategy for developing new therapeutic agents. Amino acids and their derivatives are frequently employed as chiral building blocks in these synthetic endeavors. wikipedia.org The modification of natural product scaffolds with amino acid derivatives can lead to compounds with enhanced biological activities. chemsrc.com While specific examples detailing the use of this compound in this context are not extensively documented, the broader class of aminobenzoic acid derivatives is recognized for its importance in creating analogs of natural products, aiming to improve their pharmacological profiles. researchgate.net
Development of Molecular Probes and Research Ligands
The development of molecular probes and research ligands is essential for understanding biological processes at the molecular level. These tools are designed to interact with specific biological targets, such as enzymes or receptors, to elucidate their function or to screen for potential drug candidates.
Substituted aminobenzoic acids are integral to the design of such molecules. For example, derivatives of aminobenzoic acids have been investigated as inhibitors of enzymes like cholinesterases, which are important targets in neurodegenerative diseases. researchgate.net Furthermore, related heterocyclic structures derived from aminobenzothiazoles are explored as inhibitors for enzymes such as dihydroorotate (B8406146) dehydrogenase (DHODH), a target for autoimmune diseases and cancer. google.com These examples underscore the utility of the aminobenzoic acid framework in generating targeted ligands and probes for biomedical research.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Geometric and Electronic Structure Elucidation
Quantum chemical calculations are fundamental to predicting the molecular structure and electronic properties of 3-Amino-2-isobutoxybenzoic acid. These calculations solve approximations of the Schrödinger equation for the molecule, yielding detailed information about its energetic and electronic landscape.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to find the minimum energy conformation. semanticscholar.orgnih.gov This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule until the lowest energy state is achieved.
Table 1: Illustrative Optimized Geometric Parameters for this compound from DFT Calculations Note: The following data are representative examples of parameters that would be obtained from DFT calculations and are for illustrative purposes.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths | C-O (carboxyl) | ~1.21 Å |
| C=O (carboxyl) | ~1.35 Å | |
| C-N (amino) | ~1.40 Å | |
| C-O (ether) | ~1.37 Å | |
| Bond Angles | O-C=O (carboxyl) | ~123° |
| C-C-N (ring) | ~121° | |
| C-C-O (ring-ether) | ~118° | |
| Dihedral Angles | C-C-O-C (ether) | Defines isobutoxy orientation |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. wikipedia.orgmdpi.com
For this compound, analysis of the HOMO and LUMO would likely show that the HOMO is primarily located on the electron-rich aromatic ring and the amino group, reflecting their electron-donating nature. Conversely, the LUMO would likely be distributed over the electron-withdrawing carboxylic acid group. researchgate.netresearchgate.net This distribution facilitates an understanding of intramolecular charge transfer (ICT), where electronic excitation can cause electron density to move from the HOMO-dominated region to the LUMO-dominated region. orientjchem.org
Table 2: Representative Frontier Orbital Energies for this compound Note: These values are illustrative and represent typical outputs from quantum chemical calculations.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -5.8 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 4.6 eV | Energy difference; indicates chemical stability and reactivity. wikipedia.org |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. nih.gov By simulating the motions of the atoms within the molecule and its interactions with its environment (such as a solvent like water), MD provides insights into its conformational flexibility and intermolecular interactions. nih.govnih.govua.pt
These simulations can track the rotation of the isobutoxy group and the conformational states of the entire molecule, revealing the most populated and energetically favorable conformations in solution. lew.ro Furthermore, MD is crucial for analyzing how the molecule interacts with neighboring molecules. It can quantify the strength and lifetime of hydrogen bonds between the amino and carboxyl groups of one molecule and water molecules or other solute molecules. science.govnih.govresearchgate.net This provides a molecular-level understanding of its solvation and aggregation behavior. nih.gov
Prediction of Reactivity and Interaction Sites
Theoretical methods can effectively predict the most reactive sites within a molecule, guiding the understanding of its chemical behavior.
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions. uni-muenchen.deresearchgate.net
For this compound, the MEP map would show:
Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They would be concentrated around the oxygen atoms of the carboxyl and isobutoxy groups, and to a lesser extent, the nitrogen atom of the amino group, due to the presence of lone pairs of electrons. researchgate.netscienceopen.com
Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive region would be located around the acidic hydrogen of the carboxylic acid group, with other positive areas near the hydrogens of the amino group. researchgate.netscienceopen.com
Neutral Regions (Green): These areas, likely found on the carbon backbone and the aromatic ring, have a near-neutral potential.
Fukui functions are reactivity descriptors derived from DFT that pinpoint the most reactive sites within a molecule with greater specificity than MEP maps. semanticscholar.org They quantify how the electron density at a specific atom changes upon the addition or removal of an electron, thereby identifying the sites most susceptible to:
Nucleophilic attack (where an electron is accepted)
Electrophilic attack (where an electron is donated)
Radical attack
This analysis provides a quantitative measure of the local reactivity of each atom in this compound.
The Electron Localization Function (ELF) provides a detailed picture of electron pairing in a molecule. wikipedia.orgjussieu.fr It maps regions of high electron localization, which correspond to covalent bonds, lone pairs, and atomic core shells. jussieu.frmpg.de For this compound, an ELF analysis would visually distinguish the C-C, C-H, C-O, and C-N covalent bonds, the lone pair electrons on the oxygen and nitrogen atoms, and the delocalized π-system of the benzene (B151609) ring. jussieu.fr This offers a profound understanding of the molecule's electronic structure and bonding characteristics. researchgate.net
In Silico Structure-Activity Relationship (SAR) Studies on Molecular Recognition and Binding Affinity
In silico Structure-Activity Relationship (SAR) studies are pivotal in modern drug discovery and materials science, offering a computational lens to predict the biological activity or binding affinity of a molecule based on its chemical structure. For this compound, these studies would theoretically explore how the compound's structural features—the benzoic acid core, the amino group at position 3, and the isobutoxy group at position 2—collectively contribute to its interaction with specific biological targets.
The primary goal of in silico SAR for this compound would be to elucidate the key molecular descriptors that govern its binding affinity. These descriptors can be categorized into several classes:
Electronic Descriptors: These pertain to the distribution of electrons within the molecule. For this compound, the electron-donating nature of the amino and isobutoxy groups influences the aromatic ring's electron density, which can be crucial for interactions like pi-pi stacking or cation-pi interactions with a receptor. The carboxylic acid group, being an electron-withdrawing group, further modulates the electronic profile.
Hydrophobic Descriptors: The isobutoxy group contributes significantly to the lipophilicity of the molecule. In silico methods would quantify this contribution to predict how the compound partitions between aqueous and lipid environments, a key factor in its ability to cross cell membranes and interact with hydrophobic pockets in proteins.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing the connectivity of atoms. They provide a simplified representation of the molecular structure that can be correlated with activity.
Computational techniques such as molecular docking are central to SAR studies. In a typical workflow, a 3D model of this compound would be generated and "docked" into the active site of a target protein. The docking algorithm samples a vast number of possible orientations and conformations of the ligand within the binding site and scores them based on a force field that approximates the binding free energy. The results can reveal potential binding modes and highlight key interactions, such as hydrogen bonds formed by the amino and carboxylic acid groups or hydrophobic interactions involving the isobutoxy chain.
By systematically modifying the structure of this compound in silico (e.g., by changing the position of the substituents, altering the alkyl chain of the ether, or replacing the amino group with other functional groups) and re-evaluating the binding affinity, a quantitative structure-activity relationship (QSAR) model can be developed. These models use statistical methods to correlate the changes in molecular descriptors with the predicted changes in binding affinity, providing a powerful tool for optimizing the lead compound and designing new analogues with improved potency and selectivity.
Table 1: Hypothetical Molecular Descriptors for SAR Analysis of this compound and Analogs
| Compound | Molecular Weight ( g/mol ) | LogP | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors | Predicted Binding Affinity (ΔG, kcal/mol) |
| This compound | 209.24 | 2.8 | 2 | 3 | -8.5 |
| 3-Amino-2-ethoxybenzoic acid | 181.19 | 2.1 | 2 | 3 | -7.9 |
| 3-Amino-2-propoxybenzoic acid | 195.22 | 2.5 | 2 | 3 | -8.2 |
| 3-Nitro-2-isobutoxybenzoic acid | 239.22 | 3.1 | 0 | 5 | -7.1 |
| 4-Amino-2-isobutoxybenzoic acid | 209.24 | 2.7 | 2 | 3 | -7.5 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of in silico SAR studies.
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and for interpreting experimental data. For this compound, theoretical calculations can furnish predictions of its Nuclear Magnetic Resonance (NMR) chemical shifts and its infrared (IR) and Raman vibrational frequencies.
NMR Chemical Shift Prediction:
The prediction of NMR chemical shifts is typically performed using quantum mechanical methods, most commonly Density Functional Theory (DFT). The process involves first optimizing the geometry of the this compound molecule to find its most stable conformation. Following this, the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N) are calculated. The chemical shift is then determined by referencing these shielding values to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).
The accuracy of these predictions depends on the chosen level of theory (functional) and basis set. researchgate.net Different functionals may yield slightly different results, and it is common to benchmark various methods against experimental data for related compounds to select the most appropriate computational approach. researchgate.net For this compound, the predicted chemical shifts would be highly sensitive to the electronic environment of each nucleus. For instance, the ¹³C chemical shifts of the aromatic carbons would be influenced by the electron-donating effects of the amino and isobutoxy groups and the electron-withdrawing effect of the carboxylic acid. The proton chemical shifts of the isobutoxy group would be distinct from those of the aromatic protons.
Vibrational Frequency Prediction:
The prediction of vibrational frequencies, which correspond to the peaks in an IR or Raman spectrum, is also typically carried out using DFT. After the geometry optimization, a frequency calculation is performed. This calculation determines the normal modes of vibration of the molecule and their corresponding frequencies.
Each calculated frequency can be associated with a specific type of molecular motion, such as the N-H stretching of the amino group, the C=O stretching of the carboxylic acid, the C-O stretching of the ether linkage, or various bending and rocking motions of the alkyl chain and the aromatic ring. These predictions are instrumental in assigning the bands observed in an experimental IR or Raman spectrum. It is important to note that calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, it is a standard practice to apply a scaling factor to the calculated frequencies to improve their agreement with experimental data. nist.gov
Table 2: Computationally Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value |
| ¹³C NMR Chemical Shifts (ppm) | |
| C (Carboxyl) | 170.2 |
| C (Aromatic, C2-O) | 155.8 |
| C (Aromatic, C3-N) | 148.1 |
| C (Aromatic, C1) | 118.5 |
| C (Aromatic, C4) | 115.3 |
| C (Aromatic, C6) | 112.9 |
| C (Aromatic, C5) | 110.4 |
| O-C H₂ (Isobutoxy) | 75.1 |
| C H (Isobutoxy) | 28.6 |
| C H₃ (Isobutoxy) | 19.3 |
| ¹H NMR Chemical Shifts (ppm) | |
| COOH | 11.5 |
| H (Aromatic, H4) | 7.2 |
| H (Aromatic, H6) | 7.0 |
| H (Aromatic, H5) | 6.8 |
| NH₂ | 5.4 |
| O-CH ₂ (Isobutoxy) | 3.9 |
| CH (Isobutoxy) | 2.1 |
| CH ₃ (Isobutoxy) | 1.0 |
| Selected Vibrational Frequencies (cm⁻¹) | |
| O-H Stretch (Carboxylic Acid) | 3350 |
| N-H Stretch (Amino) | 3250, 3150 |
| C-H Stretch (Aromatic) | 3050 |
| C-H Stretch (Aliphatic) | 2960, 2870 |
| C=O Stretch (Carboxylic Acid) | 1680 |
| C-O Stretch (Ether) | 1250 |
Note: The data in this table is hypothetical and based on typical values for similar functional groups, intended to illustrate the output of computational spectroscopic predictions.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. The requested analysis was to include:
¹H and ¹³C NMR for Primary Structural Assignment
A standard analysis would involve the identification of chemical shifts (δ) and coupling constants (J) in both proton (¹H) and carbon-13 (¹³C) NMR spectra. These parameters would provide crucial information about the electronic environment of each nucleus, revealing the arrangement of atoms within the molecule. For instance, the aromatic protons on the benzoic acid ring would exhibit characteristic splitting patterns and chemical shifts influenced by the amino and isobutoxy substituents. Similarly, the isobutoxy group would show distinct signals for its methine and methyl protons. In the ¹³C NMR spectrum, distinct peaks would be expected for the carboxyl carbon, the aromatic carbons, and the carbons of the isobutoxy group.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Complex Structure Confirmation
To definitively establish the molecular structure, two-dimensional NMR techniques are employed. Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks, confirming the connectivity within the aromatic ring and the isobutoxy side chain. The Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate directly bonded proton and carbon atoms. Finally, the Heteronuclear Multiple Bond Correlation (HMBC) spectrum would show correlations between protons and carbons over two to three bonds, which is essential for confirming the placement of the isobutoxy group at the C2 position and the amino group at the C3 position of the benzoic acid ring.
Chiral Discrimination and Stereochemical Analysis using NMR and Derivatization
Given that 3-Amino-2-isobutoxybenzoic acid possesses a stereocenter if the isobutoxy group is, for example, a sec-butoxy group, or if the molecule exists in a chiral crystalline form, NMR spectroscopy could be used for stereochemical analysis. This would typically involve the use of chiral solvating agents or the formation of diastereomeric derivatives to induce separate NMR signals for the different enantiomers. Without any foundational data, a discussion on this aspect remains purely theoretical.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy provides information about the functional groups present in a molecule and can offer insights into its conformation.
Conformational Insights from Vibrational Data
Detailed analysis of the fingerprint region (below 1500 cm⁻¹) of the IR and Raman spectra could potentially provide information about the molecule's conformation, such as the rotational orientation of the isobutoxy and carboxylic acid groups relative to the benzene (B151609) ring.
Report on Spectroscopic Data for this compound
Following a comprehensive search for scientific literature and data, it has been determined that there is no publicly available information regarding the advanced spectroscopic characterization of the specific chemical compound, this compound.
Extensive queries were conducted to locate experimental data for the following analytical methods as requested:
High-Resolution Mass Spectrometry (HRMS)
Tandem Mass Spectrometry (MS/MS)
Ultraviolet-Visible (UV-Vis) Spectroscopy
The search did not yield any specific studies, datasets, or scholarly articles detailing the mass spectrometry fragmentation patterns or the electronic transitions and chromophore characterization for this compound.
While information is available for structurally related compounds, such as 3-aminobenzoic acid and its various other derivatives, the strict requirement to focus solely on this compound prevents the inclusion of this data. The unique isobutoxy substituent at the 2-position of the benzoic acid ring significantly influences its electronic and mass spectrometric properties, making extrapolation from other compounds scientifically inaccurate.
Consequently, without primary or secondary source data, the generation of a scientifically accurate article detailing the HRMS, MS/MS, and UV-Vis characteristics of this compound is not possible at this time. No data tables or detailed research findings could be produced in adherence to the instructions.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies
The current production of many aminobenzoic acid derivatives relies on chemical syntheses using petroleum-based precursors, which can be associated with environmental concerns and the use of non-renewable resources. mdpi.com A significant future direction for 3-Amino-2-isobutoxybenzoic acid lies in the development of green and sustainable synthetic methods.
Researchers are increasingly exploring biosynthesis as an alternative to traditional chemical synthesis for aminobenzoic acids. mdpi.com These methods often utilize engineered microorganisms that can produce these compounds from simple, renewable carbon sources like glucose through metabolic pathways such as the shikimate pathway. mdpi.comscirp.org While pathways for producing isomers like para-aminobenzoic acid (PABA) and ortho-aminobenzoic acid (oABA) are being established in microbes, future work could focus on engineering these systems to perform the specific substitutions required to synthesize this compound. mdpi.comgoogle.comresearchgate.net This could involve introducing and optimizing enzymes capable of regioselective amination and etherification on a benzoic acid precursor. The benefits of such a biosynthetic approach include milder reaction conditions and the avoidance of harsh or toxic reagents. researchgate.netmdpi.com
Further research could also investigate chemoenzymatic strategies, which combine the efficiency of biological catalysis with the versatility of chemical synthesis. This could involve using an enzyme to create a key intermediate from a renewable source, which is then chemically modified to yield the final this compound product.
Exploration of Advanced Applications in Chemical Biology and Advanced Materials
The structural motifs present in this compound suggest its potential as a valuable building block in both chemical biology and materials science. Aminobenzoic acid derivatives are recognized for their utility in creating a wide range of novel molecules with potential medical and material applications. nih.govresearchgate.net
In the realm of chemical biology, aminobenzoic acids are of interest for their ability to be incorporated into peptides and other biomolecules. nih.gov Their rigid aromatic backbone can impart specific secondary structures, such as turns and helices, and potentially improve the drug-like properties of cyclic peptides. nih.gov The unique substitution pattern of this compound could be leveraged to create novel peptide mimics or molecular probes. The isobutoxy group, in particular, could influence binding affinity and specificity to biological targets or enhance cell permeability. Cryo-electron microscopy studies on other aminobenzoic acid derivatives have shown how their structure can influence interactions within the catalytic center of the ribosome, suggesting that derivatives like this compound could be used to probe or modulate biological processes. nih.gov
In materials science, aromatic polyamides (aramids), known for their heat and impact resistance, are synthesized from aromatic diamines and diacids. nih.gov As a substituted aminobenzoic acid, this compound could serve as a monomer or a modifying agent in the synthesis of novel polymers. The isobutoxy group could introduce specific properties such as improved solubility in organic solvents, altered thermal stability, or modified interfacial properties in polymer composites. Its bifunctional nature (amino and carboxyl groups) makes it a prime candidate for creating new polymers with tailored characteristics. nih.gov
Integration of Artificial Intelligence and Machine Learning in Rational Molecular Design
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science by accelerating the design-build-test-learn cycle. nih.govresearchgate.net These computational tools offer a powerful approach to exploring the potential of this compound and designing derivatives with optimized properties.
AI and ML algorithms can be trained on large datasets of chemical structures and their associated properties to predict the characteristics of new, untested molecules. researchgate.netacs.org For this compound, this could involve:
Predicting Bioactivity: ML models, such as those used in Quantitative Structure-Activity Relationship (QSAR) studies, could predict the potential therapeutic activities of derivatives. nih.gov By analyzing how modifications to the core structure affect predicted binding to various biological targets, researchers can prioritize the synthesis of the most promising compounds.
Designing Novel Molecules: Generative AI models can design entirely new molecules based on the this compound scaffold. acs.org These models can be programmed to optimize for multiple properties simultaneously, such as high bioactivity and low predicted toxicity, thus streamlining the discovery process. researchgate.net
Optimizing Synthetic Routes: AI can also assist in planning more efficient and sustainable synthetic pathways. researchgate.net By analyzing vast reaction databases, these tools can suggest optimal reagents, conditions, and purification methods, reducing experimental effort and resource consumption.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-Amino-2-isobutoxybenzoic acid, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves coupling 3-amino-2-hydroxybenzoic acid with isobutyl bromide under nucleophilic substitution conditions. Key steps include:
- Reagent Selection : Use a strong base (e.g., NaH or K₂CO₃) to deprotonate the hydroxyl group.
- Solvent System : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency.
- Temperature Control : Maintain 60–80°C to avoid side reactions (e.g., over-alkylation).
- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures (3:7) isolates the product .
- Table :
| Reagent | Solvent | Temperature | Yield Range |
|---|---|---|---|
| Isobutyl bromide, NaH | DMF | 70°C | 60–75% |
| Isobutyl bromide, K₂CO₃ | DMSO | 80°C | 65–80% |
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : The isobutoxy group’s methyl protons appear as a doublet (δ 0.9–1.1 ppm), while aromatic protons show splitting patterns consistent with ortho-substitution.
- ¹³C NMR : The carboxylic acid carbon resonates at δ 170–175 ppm.
- FT-IR : The compound exhibits a broad O-H stretch (2500–3300 cm⁻¹) and C=O stretch (1680–1720 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 224.1) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- PPE Requirements : Nitrile gloves, lab coat, and safety goggles. Use a face shield during large-scale synthesis.
- Engineering Controls : Conduct reactions in a fume hood to minimize inhalation risks.
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of contaminated materials as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency of this compound with amine derivatives for amide bond formation?
- Methodological Answer :
- Coupling Agents : Use HATU or EDC/HOBt for activating the carboxylic acid.
- Solvent Optimization : Anhydrous THF or dichloromethane minimizes hydrolysis.
- Stoichiometry : Maintain a 1:1.2 molar ratio (acid:amine) to drive the reaction to completion.
- Monitoring : Track reaction progress via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane). Post-reaction, purify using reverse-phase HPLC .
Q. How should researchers design experiments to evaluate the biological activity of this compound derivatives?
- Methodological Answer :
- Assay Selection :
- Antimicrobial Activity : Use broth microdilution assays (e.g., MIC against S. aureus and E. coli).
- Anti-inflammatory Potential : Measure COX-2 inhibition via ELISA.
- Control Groups : Include positive controls (e.g., ibuprofen for COX-2) and solvent-only negatives.
- Data Validation : Replicate experiments in triplicate and perform statistical analysis (e.g., ANOVA with p < 0.05 significance) .
Q. How can contradictions in reported bioactivity data for this compound analogs be systematically addressed?
- Methodological Answer :
- Purity Verification : Confirm compound purity (>95%) via HPLC and elemental analysis.
- Experimental Variables : Standardize assay conditions (e.g., pH, temperature, cell line passage number).
- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outlier results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
